Cas no 683763-32-8 (N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide)

N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide is a specialized organic compound featuring a sulfamoylbenzamide core with acetylphenyl and benzyl(methyl) substituents. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of sulfonamide-based bioactive molecules. The presence of both acetyl and sulfamoyl functional groups may enhance its reactivity and binding affinity in targeted applications. This compound is characterized by its high purity and stability under standard storage conditions, making it suitable for research and industrial use. Its structural complexity allows for further derivatization, offering versatility in synthetic chemistry and drug discovery workflows.
N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide structure
683763-32-8 structure
Product name:N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide
CAS No:683763-32-8
MF:C23H22N2O4S
Molecular Weight:422.496784687042
CID:5957235
PubChem ID:4251514

N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide
    • N-(4-acetylphenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
    • Benzamide, N-(4-acetylphenyl)-4-[[methyl(phenylmethyl)amino]sulfonyl]-
    • SR-01000010511
    • SR-01000010511-1
    • N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
    • F1122-0900
    • 683763-32-8
    • VU0488939-1
    • AKOS024603211
    • インチ: 1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)30(28,29)25(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27)
    • InChIKey: YAJSQNZMDPSFQC-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(C)=O)C=C1)(=O)C1=CC=C(S(N(C)CC2=CC=CC=C2)(=O)=O)C=C1

計算された属性

  • 精确分子量: 422.13002836g/mol
  • 同位素质量: 422.13002836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 681
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.9Ų
  • XLogP3: 3.1

N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1122-0900-1mg
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-0900-100mg
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1122-0900-2μmol
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1122-0900-75mg
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1122-0900-20μmol
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1122-0900-5μmol
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1122-0900-2mg
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-0900-10μmol
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1122-0900-15mg
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1122-0900-3mg
N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
683763-32-8 90%+
3mg
$63.0 2023-05-17

N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide 関連文献

N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamideに関する追加情報

N-(4-Acetylphenyl)-4-Benzyl(methyl)Sulfamoylbenzamide: A Comprehensive Overview

The compound N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide, identified by the CAS number 683763-32-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a sulfamoyl group, a benzamide moiety, and an acetylphenyl substituent. Recent studies have highlighted its role in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.

The molecular structure of N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide is notable for its combination of functional groups, which contribute to its unique chemical properties. The sulfamoyl group (-SO2-NH-) is known for its ability to form hydrogen bonds, enhancing the compound's solubility and bioavailability. The benzamide moiety adds stability to the molecule, while the acetylphenyl group introduces hydrophobicity, which can influence the compound's interaction with biological targets. These structural features make it a promising candidate for use in medicinal chemistry.

Recent research has focused on the synthesis and characterization of N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide. Scientists have explored various synthetic pathways to optimize its production, ensuring high purity and yield. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, have been employed to confirm the compound's structure and purity. These studies have provided valuable insights into the molecule's stability under different conditions, which is crucial for its potential use in pharmaceutical formulations.

In terms of applications, N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide has shown promise in the field of pharmacology. Preclinical studies suggest that it may exhibit bioactivity against certain disease targets, including enzymes involved in inflammatory processes. Its ability to modulate enzyme activity makes it a potential lead compound for drug discovery programs targeting conditions such as arthritis or neurodegenerative diseases.

The synthesis of N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have developed efficient methods to assemble the molecule from readily available starting materials. These methods often involve coupling reactions, such as amide bond formation, which are critical for constructing the molecule's complex architecture.

From an environmental perspective, the production and handling of N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide must adhere to strict safety protocols. While it is not classified as a hazardous chemical under current regulations, proper handling practices are essential to minimize any potential risks associated with its synthesis or use.

In conclusion, N-(4-acetylphenyl)-4-benzyl(methyl)sulfamoylbenzamide represents a significant advancement in organic chemistry with promising applications in drug development. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative chemical research.

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